1-N-cyclopropyl-3-fluorobenzene-1,2-diamine
Overview
Description
1-N-Cyclopropyl-3-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C9H11FN2. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a cyclopropyl group attached to a benzene ring substituted with a fluorine atom and two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-N-cyclopropyl-3-fluorobenzene-1,2-diamine typically involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 1-N-Cyclopropyl-3-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, replacing the fluorine atom or amine groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium azide or alkyl halides under basic conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-N-Cyclopropyl-3-fluorobenzene-1,2-diamine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: As a potential lead compound for developing pharmaceuticals targeting specific biological pathways.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-N-cyclopropyl-3-fluorobenzene-1,2-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. The cyclopropyl and fluorine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-N-Cyclopropyl-4-fluorobenzene-1,2-diamine
- 1-N-Cyclopropyl-3-chlorobenzene-1,2-diamine
- 1-N-Cyclopropyl-3-bromobenzene-1,2-diamine
Uniqueness: 1-N-Cyclopropyl-3-fluorobenzene-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in medicinal chemistry for designing drugs with improved pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
1-N-cyclopropyl-3-fluorobenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-7-2-1-3-8(9(7)11)12-6-4-5-6/h1-3,6,12H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFYWUJXINTVAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C(=CC=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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